molecular formula C5H10Br2O B14652110 Propane, 1-bromo-2-(2-bromoethoxy)- CAS No. 52250-76-7

Propane, 1-bromo-2-(2-bromoethoxy)-

Cat. No.: B14652110
CAS No.: 52250-76-7
M. Wt: 245.94 g/mol
InChI Key: GMBJMUXHZUREOG-UHFFFAOYSA-N
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Description

Propane, 1-bromo-2-(2-bromoethoxy)- is an organic compound with the molecular formula C5H10Br2O It is a brominated ether, which means it contains both bromine and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Propane, 1-bromo-2-(2-bromoethoxy)- can be synthesized through the reaction of 1,2-dibromoethane with propylene oxide in the presence of a base such as potassium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism where the bromine atom in 1,2-dibromoethane is replaced by the propylene oxide moiety, forming the desired product.

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Propane, 1-bromo-2-(2-bromoethoxy)- undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The ether group can be oxidized to form carbonyl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and ammonia are commonly used.

    Elimination: Strong bases like sodium ethoxide or potassium hydroxide are used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products

    Nucleophilic Substitution: Products include alcohols, ethers, and amines.

    Elimination: Alkenes are the major products.

    Oxidation: Carbonyl compounds such as aldehydes and ketones are formed.

Scientific Research Applications

Propane, 1-bromo-2-(2-bromoethoxy)- has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals.

    Material Science: It is used in the synthesis of polymers and other advanced materials.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activity.

Mechanism of Action

The mechanism of action of propane, 1-bromo-2-(2-bromoethoxy)- involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The ether group can also undergo oxidation, leading to the formation of reactive intermediates that can further react with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-(2-methoxyethoxy)ethane: Similar in structure but contains a methoxy group instead of a bromo group.

    1-Bromo-2-methylpropane: Contains a methyl group instead of the bromoethoxy group.

    1-Bromopropane: A simpler structure with only one bromine atom.

Uniqueness

Propane, 1-bromo-2-(2-bromoethoxy)- is unique due to the presence of both bromine and ether functional groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations, making it a versatile compound in organic synthesis and research.

Properties

CAS No.

52250-76-7

Molecular Formula

C5H10Br2O

Molecular Weight

245.94 g/mol

IUPAC Name

1-bromo-2-(2-bromoethoxy)propane

InChI

InChI=1S/C5H10Br2O/c1-5(4-7)8-3-2-6/h5H,2-4H2,1H3

InChI Key

GMBJMUXHZUREOG-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)OCCBr

Origin of Product

United States

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